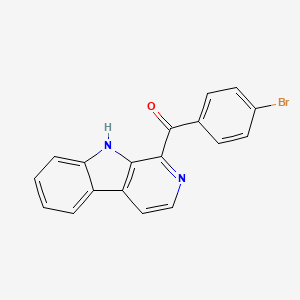

(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone

Description

Properties

CAS No. |

906067-45-6 |

|---|---|

Molecular Formula |

C18H11BrN2O |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

(4-bromophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |

InChI |

InChI=1S/C18H11BrN2O/c19-12-7-5-11(6-8-12)18(22)17-16-14(9-10-20-17)13-3-1-2-4-15(13)21-16/h1-10,21H |

InChI Key |

KXGMOCGXJIAAOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Reaction with Benzoyl Chlorides

General Procedure : The synthesis typically begins with the reaction of 4-bromobenzoyl chloride with 9H-beta-carboline in the presence of a base such as triethylamine, dissolved in an organic solvent like dichloromethane.

Reaction Conditions : The mixture is stirred at room temperature or under controlled conditions to optimize yield. The reaction is monitored by thin-layer chromatography (TLC) to determine completion.

Yield and Purification : After completion, the reaction mixture is filtered, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product may be purified using column chromatography.

Alternative Synthesis via Direct Condensation

Methodology : Another approach involves the direct condensation of tetrahydro-beta-carboline derivatives with substituted benzoyl chlorides. For instance, starting from tetrahydro-1H-pyrido[3,4-b]indole, one can condense this intermediate with 4-bromobenzoyl chloride.

Reagents Used : This method often employs potassium carbonate as a base and requires careful temperature control to prevent decomposition.

Synthesis Using Acylation Reactions

Procedure : Acylation reactions can also be employed, where beta-carboline derivatives are acylated using acyl chlorides or anhydrides in the presence of bases.

Purification Steps : Similar to previous methods, purification involves extraction and chromatography techniques to isolate the desired product.

| Methodology | Key Reagents | Yield (%) | Comments |

|---|---|---|---|

| Reaction with Benzoyl Chlorides | 4-Bromobenzoyl chloride, Triethylamine | High | Commonly used method; effective for large-scale synthesis |

| Direct Condensation | Tetrahydro-beta-carboline | Moderate | Useful for synthesizing derivatives |

| Acylation Reactions | Acyl chlorides/anhydrides | Variable | Offers flexibility in substituent variation |

Research indicates that compounds derived from beta-carbolines exhibit various biological activities, including neuroprotective effects and potential anti-cancer properties. The specific structure of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone allows for investigation into its interactions with biological targets, potentially leading to novel therapeutic agents.

Chemical Reactions Analysis

Chemical Reactions of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone

This compound can undergo various chemical reactions, which are crucial for its modification and application in medicinal chemistry. The following reactions highlight its versatility:

| Reaction Type | Reagent | Conditions | Description |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Converts the compound into more polar derivatives, potentially enhancing its solubility and biological activity. |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduces the carbonyl group, leading to the formation of alcohol derivatives, which may exhibit different pharmacological profiles. |

| Substitution | Sodium methoxide | Methanol | Replaces the bromine atom with a methoxy group, altering its chemical properties and potentially its biological activity. |

These reactions are essential for modifying the compound to suit specific applications in drug development and material science.

Mechanism of Action and Biological Activity

The mechanism of action for (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific biological targets. It is believed to modulate enzyme activities related to cancer cell proliferation, potentially exerting anticancer effects by inhibiting certain pathways critical for tumor growth. The beta-carboline structure is known to influence neurotransmitter systems, which may contribute to its pharmacological effects, including potential anxiolytic or antidepressant properties.

Characterization Techniques

Characterization of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is crucial for confirming its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) provide detailed insights into its molecular structure and functional groups .

NMR Spectroscopy:

-

1H NMR : Provides information about the hydrogen atoms in the molecule, helping to identify the structure.

-

13C NMR : Offers insights into the carbon atoms, further confirming the molecular structure.

Mass Spectrometry:

-

Helps determine the molecular weight and fragmentation pattern of the compound.

Infrared Spectroscopy:

-

Identifies functional groups based on their absorption frequencies.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of β-carboline derivatives, including (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone. Research indicates that these compounds can inhibit xanthine oxidase activity, leading to reduced production of reactive oxygen species (ROS) and free radicals, which are implicated in inflammatory processes.

Table 1: Anti-inflammatory Activity of β-Carboline Derivatives

| Compound | Inhibition (%) |

|---|---|

| 4a | 32.17 ± 1.97 |

| 4b | 48.33 ± 1.13 |

| 4e | 47.24 ± 2.85 |

| 4f | 24.65 ± 2.97 |

This data demonstrates that (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone exhibits significant anti-inflammatory potential, making it a candidate for therapeutic applications in inflammatory diseases .

Anticancer Properties

The β-carboline scaffold has been explored for its anticancer properties, particularly in enhancing the effectiveness of chemotherapeutic agents. Studies have shown that compounds like (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone can act as potent inhibitors of aminopeptidases (APN), which are involved in cancer progression.

In combination with conventional chemotherapeutics such as Paclitaxel, (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone has demonstrated improved antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468). Mechanistic studies revealed that this combination therapy leads to increased levels of ROS and induction of apoptosis in cancer cells .

Table 2: Anticancer Efficacy of Drug Combinations

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Paclitaxel | Control |

| Paclitaxel + D12 | 54.02 |

| Paclitaxel + D14 | 31.32 |

These findings suggest that (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone could be a valuable component in developing new cancer therapies .

Neuroprotective Effects

β-Carbolines are known for their neuroprotective properties, which are attributed to their ability to modulate neurotransmitter systems and protect against oxidative stress. The compound (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone has been investigated for its potential in treating neurodegenerative disorders due to its ability to enhance neuronal survival and function under stress conditions.

Research indicates that β-carboline derivatives can exert protective effects against neurotoxicity by reducing oxidative damage and promoting neurogenesis . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Case Studies

Several case studies have documented the synthesis and biological evaluation of β-carboline derivatives:

- Synthesis and Anti-inflammatory Assessment : A study synthesized various β-carboline derivatives, including (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone, assessing their anti-inflammatory properties through xanthine oxidase inhibition assays .

- Combination Therapy in Cancer Treatment : Research demonstrated that combining (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone with chemotherapeutics significantly enhanced tumor suppression in xenograft models compared to single-agent therapies .

- Neuroprotective Mechanisms : Investigations into the neuroprotective effects of β-carboline derivatives revealed their potential to mitigate oxidative stress-induced neuronal damage, suggesting therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone, emphasizing substituent effects and hypothetical structure-activity relationships (SAR).

Table 1: Comparison of Key Properties

Key Observations:

Beta-Carboline Position Isomerism: Shifting the methanone group from the 1-position to the 3-position on the beta-carboline (e.g., 1-yl vs. 3-yl) may alter interactions with enzymatic active sites, though specific data are lacking.

Core Structure Differences: Compounds like (4-Bromophenyl)-(4-ethylphenyl)methanone lack the beta-carboline core, resulting in distinct applications (e.g., photochemical uses instead of neuroactivity).

Biological Activity

(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a 4-bromophenyl group attached to a 9H-beta-carbolin-1-yl moiety, which is a derivative of beta-carboline. The beta-carboline structure is known for its significant biological properties, including anticancer and antimicrobial activities. The presence of the bromophenyl group enhances its chemical reactivity and biological interactions.

The biological activity of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, it may modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.

Anticancer Activity

Research indicates that (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone exhibits significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies demonstrated that it has an IC50 value comparable to established chemotherapeutics like Adriamycin against HepG2 and A549 cell lines .

- It induces apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of topoisomerase I .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent :

- In vitro tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria . For example, compounds derived from beta-carboline structures have shown significant antibacterial activity with inhibition zones measuring over 20 mm against certain strains .

- Its structural features contribute to enhanced activity against microbial infections, making it a candidate for further development in antimicrobial therapies .

Research Findings and Case Studies

Several studies have documented the biological activities of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone:

Comparative Studies

When compared with other beta-carboline derivatives, (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone stands out due to its unique structural characteristics that confer distinct biological properties:

- Similar Compounds : Other beta-carboline derivatives typically lack the bromophenyl group, which enhances the compound's binding affinity to biological targets.

- Unique Properties : The combination of the bromophenyl group with the beta-carboline structure leads to enhanced anticancer and antimicrobial activities that are not observed in simpler derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone?

- Answer : The synthesis typically involves coupling a beta-carboline scaffold with a 4-bromophenyl moiety. A plausible route includes:

- Step 1 : Prepare the beta-carboline core via Pictet-Spengler cyclization of tryptophan derivatives or condensation of indole precursors with aldehydes.

- Step 2 : Introduce the 4-bromophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling (if a boronic acid intermediate is accessible).

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm structures via -NMR and LC-MS.

- Validation : Compare spectral data with analogous bromophenyl-methanone derivatives (e.g., 4'-bromoacetophenone or pyrazole-based bromophenyl compounds ).

Q. How can the crystal structure of this compound be resolved to confirm stereochemical configuration?

- Answer : X-ray crystallography is the gold standard. Key steps:

- Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow single crystals.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement. Validate bond lengths/angles against similar methanone derivatives (e.g., (2-bromophenyl)benzothiazinone structures ).

- Data Table : Example crystallographic parameters for analogous compounds:

| Parameter | Value (Example) |

|---|---|

| Space group | P |

| a, b, c (Å) | 7.12, 9.34, 12.45 |

| α, β, γ (°) | 90, 95.5, 90 |

| R-factor | < 0.05 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Use a multi-technique approach:

- FT-IR : Identify carbonyl (C=O) stretches (~1650–1750 cm) and aromatic C-Br vibrations (~550–650 cm) .

- NMR : - and -NMR to confirm aromatic proton environments and methanone connectivity. Compare shifts to 4-bromophenylacetophenone derivatives .

- HRMS : Validate molecular formula (e.g., [M+H] for CHBrNO: calc. 361.0284, observed 361.0287).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Answer :

- Modification Sites : Vary substituents on the beta-carboline (e.g., N-9 position) or bromophenyl ring (e.g., para-substitution with electron-withdrawing groups).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cellular models. Use IC values to correlate substituent effects.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes. Validate with crystallographic data from related methanone-protein complexes .

Q. How should researchers address contradictions in biological activity data between synthetic batches?

- Answer : Potential causes and resolutions:

- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Aim for >95% purity.

- Conformational Isomerism : Analyze via variable-temperature NMR or NOESY to detect rotamers.

- Batch-Specific Artifacts : Compare spectroscopic fingerprints (e.g., -NMR, IR) across batches. Reference standardized protocols for bromophenyl-methanone synthesis .

Q. What strategies can mitigate toxicity concerns during in vivo studies of this compound?

- Answer :

- Dose Optimization : Conduct acute toxicity studies in rodents (OECD 423 guidelines), starting at 10 mg/kg.

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes. Compare to structurally related compounds with known toxicity profiles .

- Institutional Compliance : Follow AAALAC guidelines for animal care , including ethical review and humane endpoints.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.